2,6-Diaminopurine riboside

Descripción general

Descripción

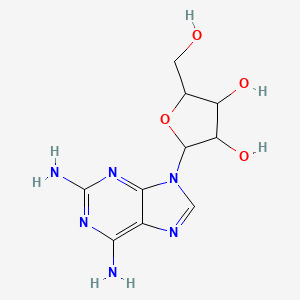

2,6-Diaminopurine riboside (DAPR) is an adenosine analog distinguished by an additional amino group at position 2 of the purine ring. This modification enables the formation of three hydrogen bonds with uridine (U) in complementary RNA strands, enhancing duplex stability . DAPR and its derivatives, such as 2'-O-methyl-DAPR (DM) and locked nucleic acid (LNA)-DAPR (DL), are critical in nucleic acid research, antisense therapies, and diagnostic tools like microarrays due to their ability to modulate thermodynamic stability and specificity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,6-diaminopurine riboside, and how do they differ in efficiency and practicality?

Two primary methods are described:

- Rosenbohm et al. used 2-amino-6-chloropurine riboside as a precursor, converting it via ammonia in methanol. However, this method risked forming a 6-O-methyl derivative as a side product. Yield optimization required precise temperature and pressure control, achieving 65% yield .

- Koshkin et al. employed 2-amino-6-azidopurine riboside as an intermediate, followed by deprotection of the 3'-O-benzyl group. This approach avoided methylated byproducts but involved costlier precursors . Both methods use benzoyl as an amino-protecting group, requiring methylamine for deprotection. A newer method using acetyl protection simplifies oligonucleotide synthesis .

Q. How does this compound enhance duplex stability in RNA/RNA and LNA-RNA hybrids?

Substituting adenosine with this compound (DM or DL) introduces a third hydrogen bond when pairing with uridine, increasing thermodynamic stability. Internal positions in duplexes show the largest stabilization:

- DM (2'-O-methyl derivative): ΔΔG°37 = +0.9 kcal/mol on average.

- DL (LNA derivative): ΔΔG°37 = +2.3 kcal/mol on average. Terminal positions exhibit smaller enhancements due to reduced hydrogen-bonding efficiency .

Q. What are the structural and functional implications of 2,6-diaminopurine in nucleic acid studies?

The additional amino group at position 2 alters base-pairing specificity and duplex geometry. This modification is used to:

- Stabilize RNA-RNA hybrids for microarrays, improving probe-target binding .

- Study mismatches (e.g., D-A and D-G mismatches destabilize duplexes more than canonical mismatches), aiding in understanding nucleic acid recognition .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data when incorporating this compound into chimeric oligonucleotides?

Discrepancies in ΔG° values may arise from positional effects (internal vs. terminal) or mismatched base pairs. To address this:

- Use nearest-neighbor parameters calibrated for DM/DL-modified duplexes .

- Validate data via UV melting curves and ensure consistent buffer conditions (e.g., 1 M NaCl, 10 mM sodium cacodylate) .

- Account for LNA’s rigid bicyclic structure, which amplifies stabilization beyond hydrogen bonding .

Q. What experimental design considerations are critical for optimizing enzymatic incorporation of 2,6-diaminopurine derivatives?

Key factors include:

- Protecting group strategy : Acetyl groups reduce side reactions during phosphoramidite synthesis compared to benzoyl .

- Deprotection conditions : 40% methylamine (60–65°C, 2–4 hours) minimizes backbone degradation .

- Enzyme compatibility : Verify polymerase activity (e.g., PrimPol/AEP) for Z-base (2,6-diaminopurine) incorporation in phage genome engineering .

Q. How can this compound address challenges in nonsense mutation correction or antiviral research?

- Translational readthrough : Free 2,6-diaminopurine inhibits FTSJ1 methyltransferase, promoting readthrough of UGA stop codons .

- Antiviral activity : Its derivatives (e.g., 3'-azido-2',3'-dideoxy-2,6-diaminopurine riboside) inhibit pseudorabies virus replication by targeting viral polymerase .

Q. What methodologies enable the detection and quantification of 2,6-diaminopurine in complex biological systems?

- Fluorescence assays : 2,6-diaminopurine’s intrinsic fluorescence (ex/em ~300/380 nm) allows real-time monitoring of hybridization .

- HPLC-MS : Use ion-pair chromatography with a C18 column and tandem MS for high-sensitivity quantification in phage DNA .

Q. Methodological Resources

- Thermodynamic prediction : Use the Turner Lab’s nearest-neighbor model for DM/DL-modified duplexes .

- Synthetic protocols : Refer to Rosenbohm and Koshkin’s optimized procedures for phosphoramidite synthesis .

- Enzymatic incorporation : Follow protocols for MazZ/PurZ/DatZ systems in phage genome engineering .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2'-O-Methyl-2,6-Diaminopurine Riboside (DM)

- Structure : DM retains DAPR’s core structure but includes a 2'-O-methyl group on the ribose, reducing nuclease susceptibility .

- Thermodynamic Impact: Substituting adenosine (A) with DM in RNA duplexes increases stability by an average of ΔΔG° = +0.9 kcal/mol per modification due to the third hydrogen bond with U .

- Mismatch Effects : DM-A and DM-G mismatches destabilize duplexes more than A-A or A-G mismatches, improving specificity .

LNA-2,6-Diaminopurine Riboside (DL)

- Structure : DL combines DAPR with a methylene bridge between the 2'-O and 4'-C atoms, locking the ribose in a rigid C3'-endo conformation .

- Thermodynamic Impact : DL provides greater stabilization than DM (ΔΔG° = +2.3 kcal/mol per modification) due to conformational preorganization and enhanced base pairing .

- Applications : Used in antisense oligonucleotides (ASOs) for high target specificity and in RNA structure probing .

Isoguanosine (isoG)

- Synthesis : Derived from DAPR via diazotization, isoG pairs with isocytidine (isoC) through alternate hydrogen bonding .

- Function: Unlike DAPR, isoG forms non-canonical base pairs, enabling expanded genetic alphabet studies .

2-Aminopurine Riboside

- Fluorescence: Unlike DAPR, 2-aminopurine lacks the 6-amino group but serves as a fluorescent probe for studying nucleic acid dynamics .

- Stability : Less thermodynamically stabilizing than DAPR due to fewer hydrogen bonds .

Thermodynamic Properties

| Compound | ΔΔG° per Modification (kcal/mol) | Mismatch Destabilization (vs. A) | Key Application |

|---|---|---|---|

| DAPR (unmodified) | +0.4–1.2 | Moderate | RNA structure studies |

| DM | +0.9 | High (D-A, D-G mismatches) | Microarrays, ASOs |

| DL | +2.3 | Very high | High-specificity ASOs |

| isoG | Variable* | Dependent on isoC pairing | Synthetic biology |

*Data for isoG stability requires context-dependent analysis .

Mismatch Discrimination

DAPR derivatives exhibit superior mismatch discrimination compared to adenosine:

Métodos De Preparación

Glycosylation and Protection Strategies

N9 vs. N7 Tautomer Optimization

The glycosylation site significantly impacts yield. N9-glycosylation predominates due to higher thermodynamic stability, but N7 tautomers form in basic conditions (pH > 10.5) . Using 2′-deoxyribose or 2′,3′-dideoxyribose minimizes tautomerization, with the latter achieving 92% N9-glycosylation in phosphate buffer (pH 7.4) .

Amino Group Protection

Protecting the 2,6-diamino groups is critical to prevent side reactions. Acetylation (using acetyl chloride) and isobutyrylation are common, but acetyl groups offer superior solubility in polar solvents (e.g., acetonitrile) . Diacetylation of DAPR improves phosphoramidite coupling efficiency from 75% to 93% .

Scalable Industrial Synthesis

Cost-Effective Bulk Production

An optimized large-scale method reduces costs by 60% compared to research-scale protocols . Key steps include:

-

One-Pot Glycosylation : Direct coupling of 2,6-diaminopurine with ribose derivatives in aqueous ammonia, eliminating intermediate purification .

-

Crystallization-Driven Purification : Ethanol-water recrystallization achieves >99.5% purity, avoiding chromatography .

This process yields 350 kg per batch, with a 78% overall yield, making it viable for oligonucleotide therapeutics requiring multi-kilogram quantities .

Comparative Analysis of Synthesis Methods

Challenges and Optimization

Solubility Issues

Early methods faced solubility challenges with isobutyryl-protected intermediates, resolved by switching to acetyl groups . For example, LNA-5′-O-dimethoxytrityl-N2,N6-diacetyl-DAPR dissolves at 150 mM in acetonitrile, versus 25 mM for isobutyryl analogs .

Mismatch Destabilization

While DAPR enhances complementary duplex stability (ΔΔG°37 = +2.3 kcal/mol for LNA-DAPR ), D-G mismatches destabilize hybrids by 1.8 kcal/mol compared to adenosine mismatches . This necessitates stringent sequence design in therapeutic applications.

Propiedades

Número CAS |

24649-67-0 |

|---|---|

Fórmula molecular |

C10H14N6O4 |

Peso molecular |

282.26 g/mol |

Nombre IUPAC |

2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15) |

Clave InChI |

ZDTFMPXQUSBYRL-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |

SMILES canónico |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |

Key on ui other cas no. |

2096-10-8 |

Sinónimos |

2,6-diaminopurine ribonucleoside 2,6-diaminopurine riboside 2-aminoadenosine |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.